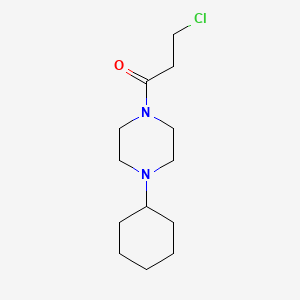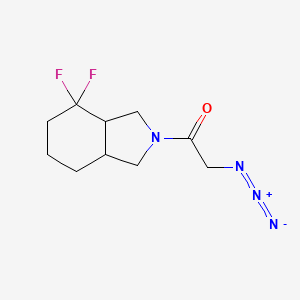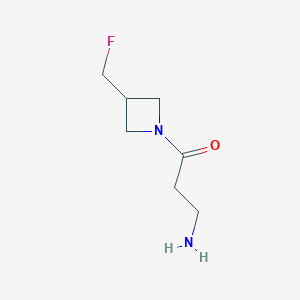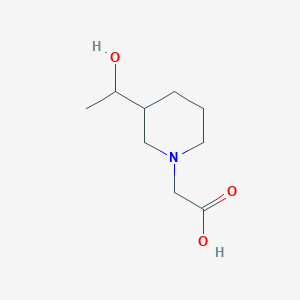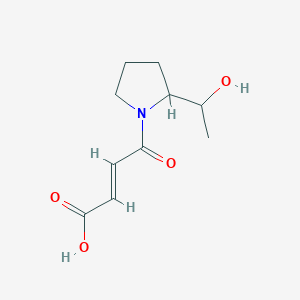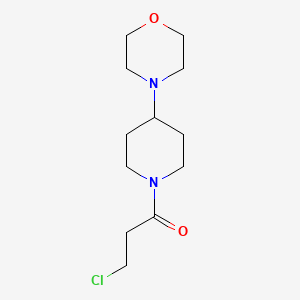
3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one, also known as 3-chloro-1-morpholinopiperidin-1-one, is a synthetic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
New compounds with structures similar to "3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one" have been synthesized and tested for their biological activities. For instance, Papoyan et al. (2011) synthesized compounds that exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, indicating potential applications in neurological research and therapy. These compounds showed no antibacterial activity, highlighting their specificity towards neurological targets (Papoyan et al., 2011).
Xanthine Oxidase Inhibition and Anti-inflammatory Effects
Šmelcerović et al. (2013) evaluated cyclodidepsipeptides for inhibitory activity against xanthine oxidase and for anti-inflammatory response. These compounds were found to be excellent inhibitors of xanthine oxidase and significantly suppressed the activation of nuclear factor of κB (NF-κB), suggesting their potential use in treating gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Molecular Docking and Antimicrobial Activity
Khumar et al. (2018) conducted molecular docking studies and evaluated the antimicrobial susceptibility of synthesized compounds, finding that certain substitutions showed good antibacterial effects against Gram-positive and Gram-negative bacteria. This demonstrates the potential of structurally related compounds for antimicrobial applications (Khumar et al., 2018).
Antifungal Activity
Zhou et al. (2013) synthesized a series of compounds containing the morpholine moiety and evaluated their antifungal activity. The results indicated that many of these compounds have excellent antifungal activity, even higher than the control fungicide (carbendazim), suggesting potential applications in agriculture and pharmaceuticals to combat fungal infections (Zhou et al., 2013).
Chemoenzymatic Synthesis for Analgesic Applications
Borowiecki (2022) described the chemoenzymatic synthesis of an ethereal analog of (R)-iso-moramide, incorporating the morpholine moiety. The study postulated that this compound could serve as a powerful synthetic opiate with improved affinity and selectivity toward opioid receptors, indicating its potential application in pain management (Borowiecki, 2022).
Eigenschaften
IUPAC Name |
3-chloro-1-(4-morpholin-4-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c13-4-1-12(16)15-5-2-11(3-6-15)14-7-9-17-10-8-14/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHRONQCVUZKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



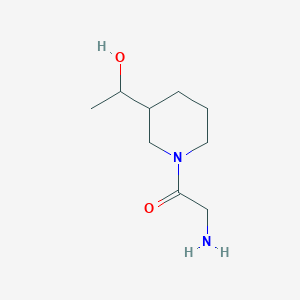
![2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one](/img/structure/B1477715.png)
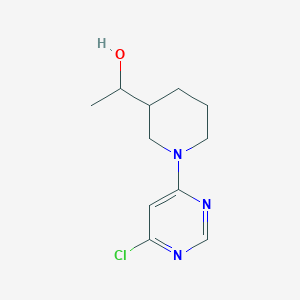
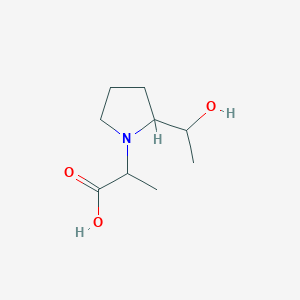
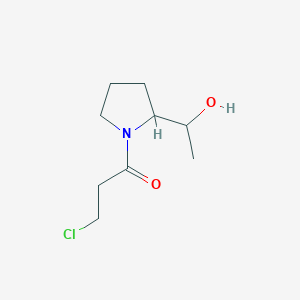
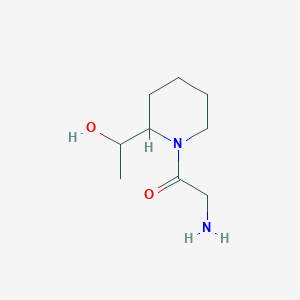

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)
